

Application Notes and Protocols for Antimicrobial Activity Testing of Erythrinin F

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Compound of Interest

Compound Name: Erythrinin F

Cat. No.: B15595608

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Introduction

Erythrinin F is a flavonoid compound isolated from plants of the Erythrina genus, which are known for their rich diversity of bioactive secondary metabolites. Flavonoids from Erythrina species have demonstrated a range of pharmacological effects, including significant antimicrobial properties against various pathogens. These natural products are of growing interest in the field of drug development as potential alternatives to conventional antibiotics, particularly in light of increasing antimicrobial resistance.

This document provides detailed application notes and experimental protocols for the assessment of the antimicrobial activity of **Erythrinin F**. While specific quantitative data for **Erythrinin F** is limited in publicly available literature, the provided data for structurally related flavonoids from the Erythrina genus offers valuable insights into its potential antimicrobial spectrum and potency. The proposed mechanisms of action for Erythrina flavonoids include the disruption of cytoplasmic membrane function, suppression of nucleic acid synthesis, and modulation of energy metabolism.^[1]

Data Presentation: Antimicrobial Activity of Erythrina Flavonoids

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various flavonoids isolated from Erythrina species against a range of microorganisms. This data provides a comparative reference for the potential activity of **Erythrinin F**.

Compound	Microorganism	Strain	MIC (µg/mL)	Reference
Erythrinin F	Not Specified	Not Specified	12.5 (as mg/L)	[2]
Alpinumisoflavone	Staphylococcus aureus	ATCC 25923	3.9	[2]
Alpinumisoflavone	Escherichia coli	ATCC 25922	>125	[2]
Alpinumisoflavone	Pseudomonas aeruginosa	ATCC 27853	>125	[2]
Burttinone	Staphylococcus aureus	ATCC 25923	62.5	[2]
Burttinone	Escherichia coli	ATCC 25922	125	[2]
Burttinone	Pseudomonas aeruginosa	ATCC 27853	125	[2]
6,8-diprenylgenistein	Staphylococcus aureus	ATCC 25923	31.2	[2]
6,8-diprenylgenistein	Escherichia coli	ATCC 25922	62.5	[2]
6,8-diprenylgenistein	Pseudomonas aeruginosa	ATCC 27853	62.5	[2]
Erythrabyssin II	Staphylococcus aureus	ATCC 6538	3.13	
Sigmoidin A	Staphylococcus aureus	ATCC 6538	6.25	
Sigmoidin B	Staphylococcus aureus	ATCC 6538	3.13	
Erythrosin	Candida albicans	ATCC 10231	3.91	[3]
Erythrosin	Candida glabrata	ATCC 2001	3.91	[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the minimum concentration of **Erythrinin F** that inhibits the visible growth of a microorganism.

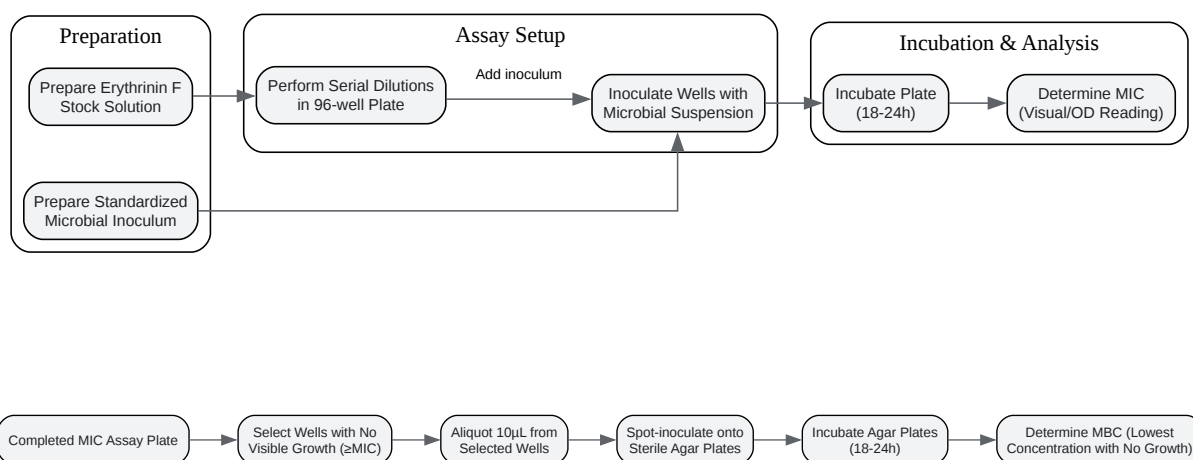
Materials:

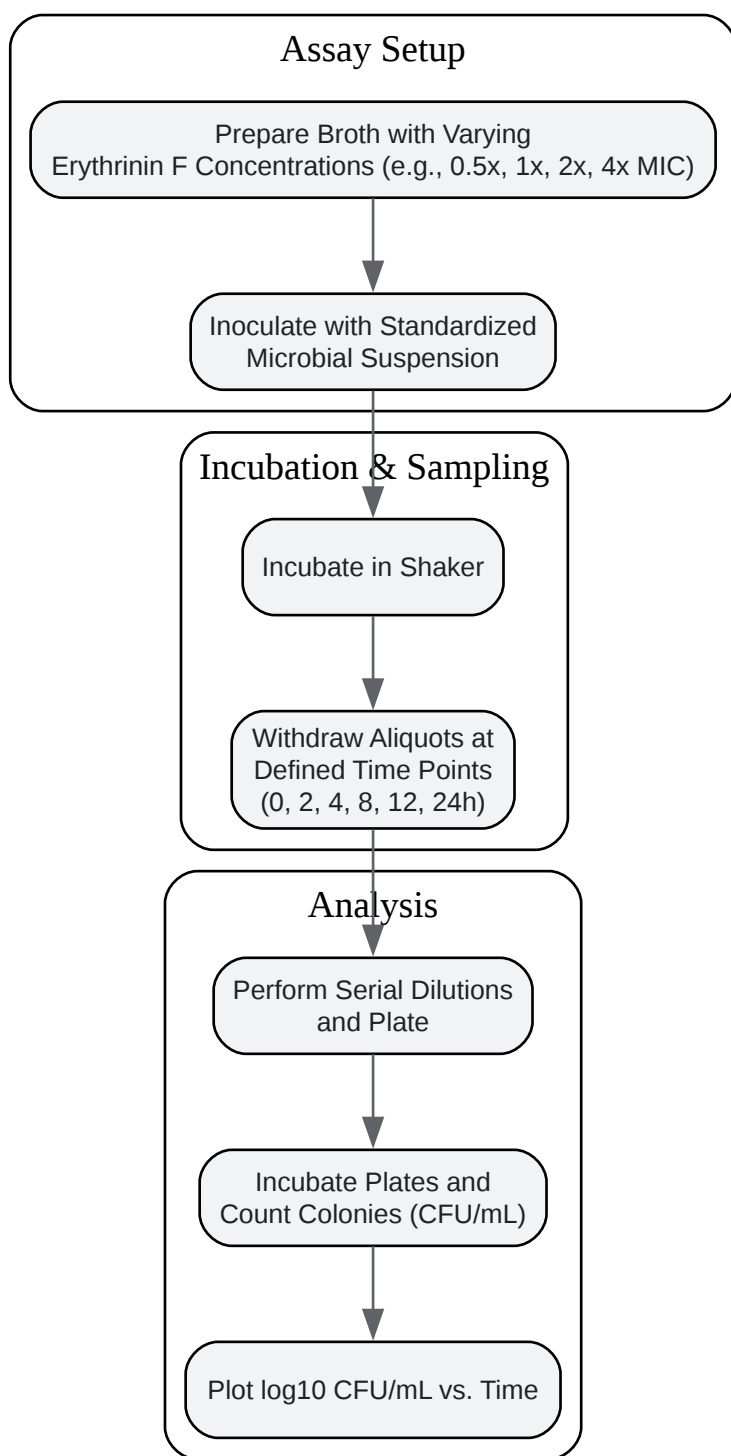
- **Erythrinin F** stock solution (e.g., in DMSO)
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Microbial inoculum standardized to 0.5 McFarland turbidity
- Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
- Negative control (broth and DMSO without compound)
- Spectrophotometer (plate reader)

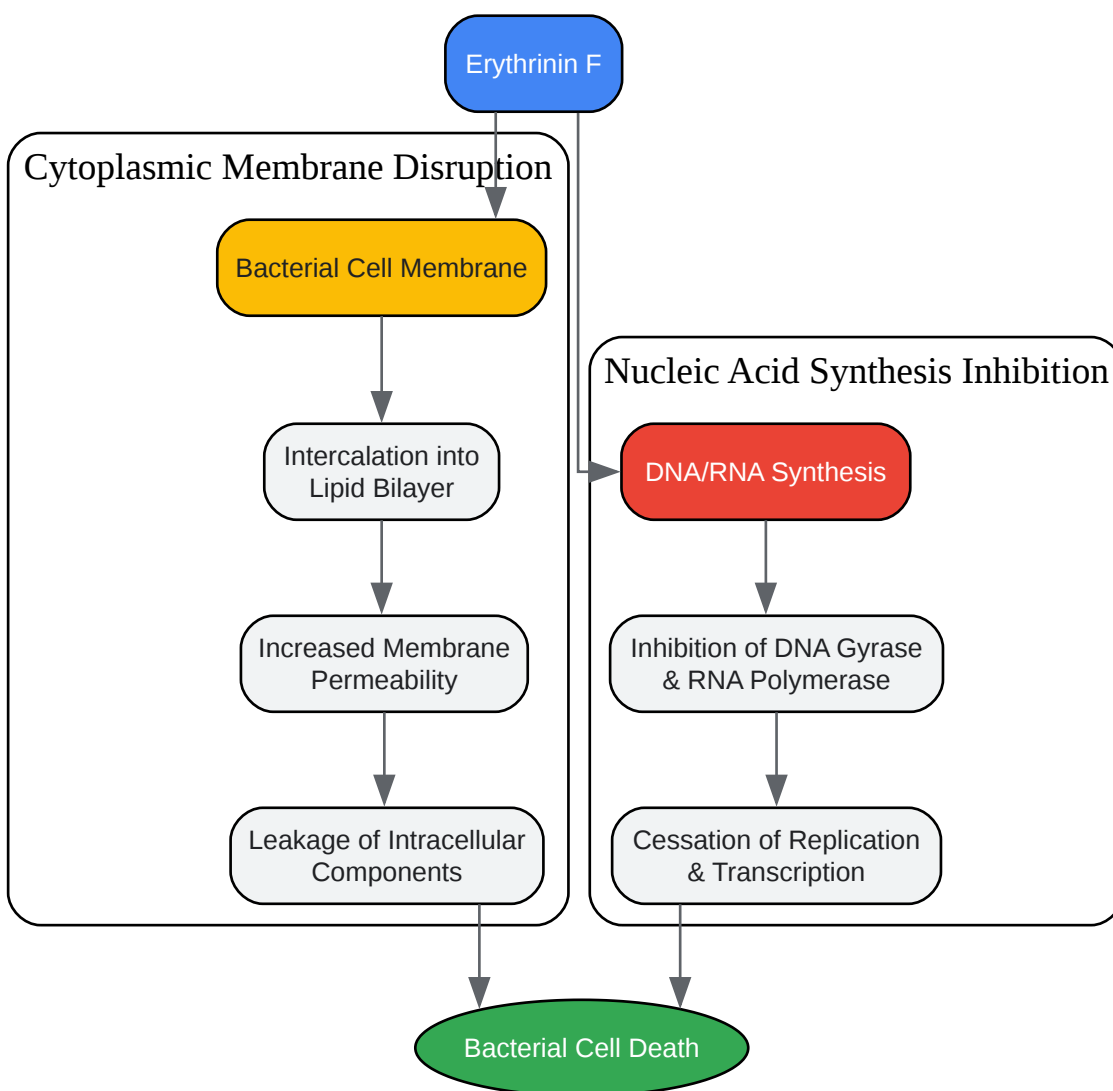
Procedure:

- Preparation of **Erythrinin F** dilutions:
 - Dispense 100 μ L of sterile broth into all wells of a 96-well plate.
 - Add 100 μ L of the **Erythrinin F** stock solution to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, discarding the final 100 μ L from the last well.
- Inoculum Preparation:
 - Prepare a microbial suspension from a fresh culture in sterile saline or broth.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria).
- Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Inoculation:
 - Add 100 μ L of the diluted inoculum to each well containing the **Erythrinin F** dilutions.
 - Include a positive control (broth with inoculum and control antibiotic) and a negative/growth control (broth with inoculum and DMSO). A sterility control (broth only) should also be included.
- Incubation:
 - Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
- Reading the MIC:
 - The MIC is the lowest concentration of **Erythrinin F** at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.







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References

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- 3. Metabolite profiling, antifungal, biofilm formation prevention and disruption of mature biofilm activities of Erythrina senegalensis stem bark extract against Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
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